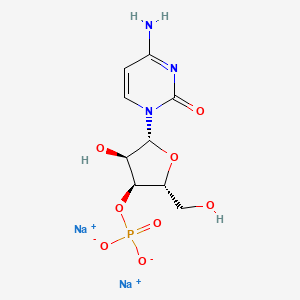

3'-Cytidylic acid, disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’-Cytidylic acid, disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is commonly used in biochemical research and has applications in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cytidylic acid, disodium salt typically involves the phosphorylation of cytidine. One common method is the reaction of cytidine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of 3’-Cytidylic acid, disodium salt often involves the enzymatic phosphorylation of cytidine using specific kinases. This method is preferred due to its high specificity and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

3’-Cytidylic acid, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cytidine diphosphate (CDP) or cytidine triphosphate (CTP) under specific conditions.

Reduction: Reduction reactions can convert the compound back to cytidine.

Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Cytidine diphosphate (CDP), Cytidine triphosphate (CTP)

Reduction: Cytidine

Substitution: Various cytidine derivatives

Applications De Recherche Scientifique

Biochemical Research Applications

3'-Cytidylic acid serves as a crucial component in several biochemical processes and studies:

- Nucleotide Synthesis : It is involved in the synthesis of RNA and plays a significant role in the study of nucleic acid structures. The compound can be used to create phosphodiester linkages, which are fundamental for RNA polymerization. Research has shown that cytidine-2'(3')-phosphate can condense in the presence of polyphosphoric acid, leading to the formation of oligomeric structures that mimic RNA sequences .

- Enzymatic Studies : The compound is utilized as a substrate or inhibitor in enzymatic assays. For instance, it has been used to probe the activity of ectonucleotidases, enzymes that hydrolyze nucleotides. Understanding these interactions helps elucidate metabolic pathways involving nucleotides .

- Structural Biology : In structural studies, 3'-Cytidylic acid can be employed to investigate the binding affinities and conformational dynamics of nucleic acids with proteins or other biomolecules. Its ability to form stable complexes is essential for developing models of nucleic acid-protein interactions .

Therapeutic Applications

The therapeutic potential of 3'-Cytidylic acid is notable, particularly in the fields of immunology and neurology:

- Immunomodulation : Research indicates that cytidine derivatives can modulate immune responses. For example, they may enhance the activity of immune cells or serve as adjuvants in vaccine formulations. The disodium salt form is particularly advantageous due to its solubility and bioavailability .

- Neuroprotection : Studies have demonstrated that cytidine monophosphate can protect against neurodegenerative conditions by promoting neuronal survival and reducing excitotoxicity. This application is significant for developing treatments for diseases such as Alzheimer's and Parkinson's .

Industrial Applications

Beyond laboratory research and therapeutic uses, 3'-Cytidylic acid finds applications in various industrial sectors:

- Food Industry : The compound is used as a flavor enhancer and nutritional supplement due to its role in nucleotide metabolism. It can improve the umami taste profile in food products .

- Biotechnology : In biotechnology, 3'-Cytidylic acid is utilized in the production of RNA-based therapeutics and vaccines. Its role as a building block for RNA synthesis makes it integral to developing mRNA vaccines .

Case Studies

Several case studies highlight the effectiveness and versatility of 3'-Cytidylic acid:

Mécanisme D'action

The mechanism of action of 3’-Cytidylic acid, disodium salt involves its incorporation into RNA molecules during transcription. It serves as a substrate for RNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This process is essential for the synthesis of RNA, which in turn plays a critical role in protein synthesis and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cytidine-5’-monophosphate (CMP): Another nucleotide derivative with similar structure and function.

Uridine-5’-monophosphate (UMP): A nucleotide that differs by having uracil as the nucleobase instead of cytosine.

Adenosine-5’-monophosphate (AMP): A nucleotide with adenine as the nucleobase.

Uniqueness

3’-Cytidylic acid, disodium salt is unique due to its specific role in RNA synthesis and its potential therapeutic applications. Unlike other nucleotides, it is specifically involved in the formation of cytidine-containing RNA sequences, which are crucial for various biological processes .

Propriétés

Numéro CAS |

81487-29-8 |

|---|---|

Formule moléculaire |

C9H14N3NaO8P |

Poids moléculaire |

346.19 g/mol |

Nom IUPAC |

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |

Clé InChI |

BXFNBJRBIXFESR-IAIGYFSYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.[Na] |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.